molecular formula C12H15NO3Si B13685611 [(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane

[(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane

Cat. No.: B13685611
M. Wt: 249.34 g/mol
InChI Key: SVAXMBLZFNALGA-UHFFFAOYSA-N
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Description

[(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane is an organosilicon compound with the molecular formula C12H15NO3Si. This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a 2-methoxy-5-nitrophenyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane typically involves the Sonogashira coupling reaction. This reaction is performed between 2-methoxy-5-nitroiodobenzene and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as triethylamine or diisopropylamine. The reaction mixture is heated to a temperature range of 50-80°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

[(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through desilylation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used for desilylation.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of 2-methoxy-5-aminophenyl derivatives.

    Substitution: Formation of ethynyl derivatives with various functional groups.

Scientific Research Applications

[(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of [(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo cycloaddition reactions, while the nitro group can be reduced to an amino group, which can further participate in nucleophilic substitution reactions. The trimethylsilyl group provides stability and can be selectively removed under specific conditions to reveal the reactive ethynyl moiety.

Comparison with Similar Compounds

[(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane can be compared with other similar compounds such as:

    Ethynyltrimethylsilane: Lacks the methoxy and nitro groups, making it less versatile in certain reactions.

    2-Methoxy-5-nitrophenylacetylene: Lacks the trimethylsilyl group, making it less stable and more reactive.

    Trimethylsilane: Contains a silicon-hydrogen bond instead of an ethynyl group, leading to different reactivity.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.

Biological Activity

[(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological activity, and associated research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves the coupling of 2-methoxy-5-nitrophenylacetylene with trimethylsilyl chloride. The reaction conditions are crucial for achieving high yields and purity of the final product. Various methods have been explored to optimize the synthesis, including solvent selection and temperature control.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through its effects on various cancer cell lines. For instance, it has been shown to inhibit the proliferation of human ovarian cancer cells by inducing apoptosis and cell cycle arrest.

Key Findings:

  • Cell Lines Tested: MDA-MB-231 (breast cancer), HT-29 (colon cancer), and MG-63 (osteosarcoma).
  • Mechanism of Action: The compound appears to induce reactive oxygen species (ROS) generation, leading to oxidative stress and subsequent apoptosis in cancer cells.

Table 1: Inhibitory Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115Induction of apoptosis
HT-2910Cell cycle arrest
MG-6312ROS generation

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on specific enzymes relevant to cancer progression. In particular, it has shown promise as an inhibitor of carbonic anhydrase isoforms, which are often overexpressed in tumors.

Table 2: Enzyme Inhibition Data

Enzyme TypeInhibition (%)Concentration Tested (µM)
hCA IX8550
hCA II6050
hCA XII7050

Case Study 1: Ovarian Cancer

A study investigated the effects of this compound on ovarian cancer cell lines. The results indicated significant reduction in cell viability at concentrations above 10 µM, with a notable increase in apoptotic markers such as cleaved caspase-3.

Case Study 2: Hypoxic Conditions

Research has demonstrated that the compound exhibits enhanced activity under hypoxic conditions typical of tumor microenvironments. Under these conditions, the inhibition of cell growth was more pronounced compared to normoxic environments, suggesting a potential therapeutic advantage.

Properties

Molecular Formula

C12H15NO3Si

Molecular Weight

249.34 g/mol

IUPAC Name

2-(2-methoxy-5-nitrophenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C12H15NO3Si/c1-16-12-6-5-11(13(14)15)9-10(12)7-8-17(2,3)4/h5-6,9H,1-4H3

InChI Key

SVAXMBLZFNALGA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C#C[Si](C)(C)C

Origin of Product

United States

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